6-Methoxywogonin

説明

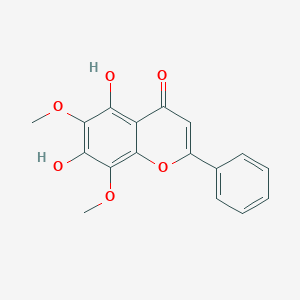

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVYFSLWUBLPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469415 | |

| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-45-6 | |

| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxywogonin: A Technical Guide to Natural Sources, Isolation, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin is a naturally occurring O-methylated flavone (B191248) that has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of wogonin (B1683318), another well-studied flavonoid, this compound is distinguished by a methoxy (B1213986) group at the C6 position of the A ring. This structural modification can influence its bioavailability and biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried root of Scutellaria baicalensis Georgi, commonly known as Baikal skullcap or Huang-Qin in traditional Chinese medicine. This plant is rich in various flavonoids, with wogonin and its derivatives being significant constituents. While S. baicalensis is the principal source, other species within the Scutellaria genus may also contain this compound, though in potentially lower concentrations.

Isolation and Purification of this compound

The isolation of this compound from its natural source typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the common methodologies employed.

Extraction

Various extraction techniques can be utilized to obtain a crude extract enriched with flavonoids from the dried and powdered roots of Scutellaria baicalensis. The choice of method and solvent significantly impacts the extraction efficiency and the profile of the extracted compounds.

Table 1: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis

| Extraction Method | Solvent | Key Parameters | Reported Total Flavonoid Yield (mg/g of dry material) | Reference |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol (B145695) | 63 W, 10 min | 488.03 (crude extract) | [1] |

| Heat Reflux Extraction (HRE) | 50% Ethanol | 90°C, 180 min | 155.5 (baicalin) | [2] |

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 45°C, 60 min | Higher than water extraction | [3] |

| Supercritical Fluid Extraction (SFE) | CO2 with Methanol-Water | 50°C, 200 bar | High yields of baicalin, baicalein, and wogonin | [4] |

Experimental Protocol: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Place 10 g of the powdered root material into a suitable extraction vessel.

-

Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).

-

Place the vessel in a microwave extraction system.

-

Set the microwave power to 63 W and the extraction time to 10 minutes.

-

-

Filtration and Concentration:

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Purification by Column Chromatography

The crude extract, containing a mixture of flavonoids and other phytochemicals, requires further purification to isolate this compound. Column chromatography is a widely used and effective technique for this purpose.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Preparation:

-

Select a glass column of appropriate dimensions (e.g., 40 mm internal diameter, 400 mm length).

-

Pack the column with silica (B1680970) gel (e.g., 230-400 mesh) using a wet slurry method with a non-polar solvent such as n-hexane. Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

-

Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., n-hexane).

-

Employ a gradient elution by gradually increasing the polarity of the mobile phase. A common gradient is a mixture of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate over several column volumes).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC). Develop the TLC plates in a solvent system similar to the mobile phase used for elution and visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

-

Solvent Removal and Characterization:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Table 2: Illustrative Purification of Wogonin (a related flavonoid) by High-Speed Counter-Current Chromatography (HSCCC)

| Parameter | Value |

| Crude Extract Amount | 500 mg |

| Solvent System | n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) |

| Mobile Phase | Lower phase |

| Flow Rate | 1.0 mL/min for 4 h, then 2.0 mL/min |

| Yield of Wogonin | 50.2 mg |

| Purity of Wogonin | 98.5% |

| Recovery of Wogonin | 91.6% |

This data for wogonin provides a reference for the potential yield and purity achievable for this compound using advanced chromatographic techniques.

Signaling Pathways Modulated by this compound

While research specifically on this compound is emerging, the biological activities of the closely related compound, wogonin, provide strong indications of the potential signaling pathways that this compound may modulate. These pathways are critical in the context of cancer and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Wogonin has been shown to inhibit this pathway, suggesting a similar potential for this compound.

References

- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxywogonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of wogonin, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | 592.4 ± 50.0 °C at 760 mmHg | [1] |

| Solubility | Data not explicitly available for this compound in common solvents. General flavonoid solubility suggests it is likely soluble in organic solvents like DMSO, ethanol, and acetone, with low solubility in water. | |

| pKa | Not explicitly found in search results. | |

| LogP (Octanol-Water Partition Coefficient) | 1.52 | [1] |

Note: The melting point, a definitive solubility profile, and the pKa value for this compound were not explicitly available in the initial search results. These are critical parameters that require experimental determination for a complete physicochemical profile.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the general methodologies applicable to flavonoids like this compound for determining key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability and formulation. The shake-flask method is a common and straightforward technique for determining the equilibrium solubility of a compound in various solvents.

Methodology: Shake-Flask Method for Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the saturated solution represents the solubility of this compound in that specific solvent at the given temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a flavonoid like this compound, which possesses hydroxyl groups, the pKa value is critical for understanding its ionization state at different physiological pH values, which in turn affects its absorption and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.

Methodology: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol-water) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points may be observed on the titration curve, corresponding to different pKa values.

Signaling Pathway Interactions

This compound, like many flavonoids, is known to exert its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer. Wogonin, a closely related compound, has been shown to induce apoptosis in cancer cells through the activation of ERK and p38 MAPK pathways.[1] It is plausible that this compound may exert similar effects.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that plays a central role in cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Flavonoids have been reported to inhibit the PI3K/Akt pathway, leading to the suppression of tumor growth.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow for Biological Activity Assessment

A systematic workflow is essential for evaluating the biological activity of a compound like this compound. The following diagram illustrates a typical experimental workflow for assessing its anti-cancer and anti-inflammatory properties.

Caption: A generalized workflow for investigating the biological activities of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The exploration of its potential interactions with key signaling pathways, such as the MAPK and PI3K/Akt cascades, offers valuable insights for researchers investigating its therapeutic potential. The outlined experimental workflow serves as a practical roadmap for the systematic evaluation of its biological activities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and pharmacological mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

References

6-Methoxywogonin: A Technical Guide for Researchers

CAS Number: 3162-45-6

Chemical Structure:

Systematic Name: 5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one

This technical guide provides an in-depth overview of 6-Methoxywogonin, a naturally occurring flavonoid, for researchers, scientists, and drug development professionals. It details its chemical properties, biological activities with a focus on its anticancer effects, and the underlying signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 314.29 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK--[1] |

| Purity | 95~98% (HPLC) | --INVALID-LINK--[1] |

| Storage Conditions | -20°C, sealed | --INVALID-LINK--[1] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency in inhibiting biological processes, have been reported in several studies. Methoxyflavone analogs have shown varying degrees of bioactivity in a concentration-dependent manner.[2] For instance, some methoxyflavones have exhibited IC₅₀ values in the micromolar range against different cancer cell lines.[2]

Table of IC₅₀ Values for Methoxyflavone Analogs (Illustrative)

| Cell Line | Compound | Treatment Duration | IC₅₀ (µM) |

| Acute Myeloid Leukemia (AML) cell lines (HL-60, THP-1, U-937, HEL) | 5-demethyl nobiletin | 48h | 85.7, 32.3, 30.4, 65.3 respectively |

| Chronic Myeloid Leukemia (CML) cell line (K562) | 5-demethyl nobiletin | 48h | 91.5 |

| Prostate Cancer (PC3) | Tangeritin | 48h | 17.2 |

| Prostate Cancer (PC3) | 5-demethyltangeritin | 48h | 11.8 |

| Breast Cancer (MCF-7) | Chrysosplenetin | 72h | 0.3 |

| Breast Cancer (MDA-MB-231) | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | 72h | 21.27 |

Note: This table presents data for related methoxyflavone compounds to illustrate the range of activity and is not specific to this compound due to the limited availability of direct quantitative data in the initial search. Further literature review is required for specific IC₅₀ values of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. Its dysregulation is frequently observed in cancer. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation is triggered by various growth factors and cytokines.

Logical Flow of PI3K/Akt Pathway Inhibition:

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. This compound is thought to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for many anticancer drugs. This process can be initiated through the extrinsic (death receptor) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Experimental Workflow for Apoptosis Assay:

Caption: A typical experimental workflow for assessing apoptosis.

References

Unveiling 6-Methoxywogonin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial isolation, structural elucidation, and the evolution of our understanding of its biological effects. The guide presents a thorough examination of its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural compound.

Discovery and History

The discovery of this compound is intricately linked to the phytochemical exploration of the genus Scutellaria, a group of flowering plants in the mint family, Lamiaceae. For centuries, various Scutellaria species, particularly Scutellaria baicalensis (Chinese Skullcap), have been fundamental components of traditional medicine across Asia for treating a multitude of ailments.[1][2] The scientific investigation into the chemical constituents of these plants in the mid-20th century led to the isolation and identification of a rich array of flavonoids, including this compound.

The initial methods for isolation would have relied on classical chromatographic techniques, such as column chromatography over silica (B1680970) gel or polyamide, to separate the complex mixture of flavonoids present in the plant extracts. Structural elucidation at the time would have involved a combination of chemical degradation studies, melting point determination, and spectroscopic techniques that were state-of-the-art for that era, such as ultraviolet-visible (UV-Vis) spectroscopy and likely infrared (IR) spectroscopy. The definitive structural confirmation, including the precise placement of the methoxy (B1213986) group at the C6 position, would have been unequivocally established with the advent of more advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |

| Molecular Formula | C₁₇H₁₄O₆ | |

| Molecular Weight | 314.29 g/mol | |

| CAS Number | 3162-45-6 | [3] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. Insoluble in water. |

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable spectrum of biological activities in preclinical studies, positioning it as a promising candidate for further drug development. The primary areas of investigation include its anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Cancer Activity

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. It has been shown to inhibit the growth and induce programmed cell death in a range of malignancies.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Observed Effects | Reference |

| A549 | Lung Cancer | ~25 | Induction of apoptosis, cell cycle arrest | |

| MCF-7 | Breast Cancer | ~30 | Inhibition of proliferation, induction of apoptosis | |

| PC-3 | Prostate Cancer | ~20 | Anti-proliferative, pro-apoptotic | |

| HCT116 | Colon Cancer | ~15 | Inhibition of cell growth, induction of apoptosis |

The anti-cancer mechanism of this compound is multifaceted and involves the modulation of several key signaling pathways. One of the most consistently reported targets is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy.[4][5] this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the pro-survival signals and promoting apoptosis in cancer cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has exhibited potent anti-inflammatory properties in various experimental models. It has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated immune cells.

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to prevent the activation of NF-κB, thereby dampening the inflammatory response.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from oxidative stress-induced cell death, a common pathological feature of these disorders. The neuroprotective mechanisms are thought to involve its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways involved in neuronal survival.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following is a general protocol for the extraction and isolation of this compound from Scutellaria species. This protocol is a composite of standard phytochemical techniques and may require optimization depending on the specific plant material and available equipment.

Methodology:

-

Plant Material Preparation: The dried roots or aerial parts of the Scutellaria species are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature with agitation (maceration) or using a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with flavonoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel or polyamide. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual flavonoids.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a pure crystalline solid.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol outlines the steps to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Future Directions

The promising preclinical data on this compound warrant further investigation to fully elucidate its therapeutic potential. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound in animal models of disease.

-

Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Mechanism of action studies: Further exploring the molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its biological activities.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Combination therapy studies: Investigating the potential synergistic effects of this compound when used in combination with existing therapeutic agents.

Conclusion

This compound, a flavonoid with a rich history rooted in traditional medicine, has emerged as a compelling natural product with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a comprehensive foundation for researchers and scientists to build upon, with the ultimate goal of translating the promise of this compound into novel and effective therapies for a range of human diseases.

References

- 1. Elucidation of flavonoids from potent Iranian Scutellaria species against Influenza A (H1N1) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity and Phytochemical Study of Scutellaria platystegia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

6-Methoxywogonin: A Preliminary Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary studies suggest that this compound exerts a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the precise molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preliminary research into the mechanism of action of this compound, with a focus on its impact on key cellular signaling pathways, apoptosis, and the cell cycle. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action: An Overview

Emerging evidence indicates that this compound modulates several critical signaling pathways that are often dysregulated in various diseases. The primary pathways implicated in its mechanism of action include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling cascade. By targeting these pathways, this compound can influence cellular processes such as proliferation, survival, inflammation, and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on the effects of this compound and the closely related compound, wogonin. This data provides insights into the dose-dependent effects of these compounds on various cellular parameters.

Table 1: Effect of Wogonin on PI3K/Akt Pathway Components in MCF-7 Cells

| Treatment | Concentration (µM) | p-PI3K (Relative Expression) | p-Akt (Relative Expression) | Survivin (Relative Expression) |

| Control | 0 | 1.00 | 1.00 | 1.00 |

| Wogonin | 25 | 0.65 | 0.58 | 0.72 |

| Wogonin | 50 | 0.42 | 0.35 | 0.48 |

| Wogonin | 100 | 0.21 | 0.18 | 0.25 |

Data adapted from a study on wogonin, a structurally similar flavonoid, and may not be fully representative of this compound's specific activity.[1]

Table 2: Induction of Apoptosis by this compound Analogues in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| Control | HL-60 | 0 | 2.8 ± 0.8 |

| AM6-36 | HL-60 | 1 | 26.5 ± 8.1 |

| AM6-36 | HL-60 | 2 | 39.7 ± 5.5 |

Data from a study on a synthetic indenoisoquinoline analogue (AM6-36) with apoptosis-inducing properties.[2]

Table 3: Cell Cycle Arrest Induced by Flavonoid Compounds

| Compound | Cell Line | Concentration (µM) | % Cells in G2/M Phase |

| Control | HL-60 | 0 | 13.2 ± 2.8 |

| AM6-36 | HL-60 | 0.25 | 45.0 ± 5.7 |

| Cinobufagin | A375 | 10 | Significantly Higher |

Data compiled from studies on various apoptosis-inducing agents to illustrate potential effects on the cell cycle.[2][3]

Table 4: Inhibition of NF-κB Activity

| Inhibitor | IC50 (nM) | Cell Line |

| NF-κB Activation Inhibitor | 11 | Jurkat |

| Dehydroxymethylepoxyquinomicin (DHMEQ) | ~14,000 (14 µg/mL) at 72h | Glioblastoma cell lines |

Illustrative data from known NF-κB inhibitors to provide context for potential therapeutic targets.[4]

Key Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound is hypothesized to inhibit this pathway, leading to decreased cancer cell viability.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway is frequently hyperactivated in cancer.

Caption: MAPK/ERK signaling pathway with potential inhibitory targets of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to various inflammatory diseases and cancers.

Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Detailed Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 6-Methoxywogonin Targets: A Technical Guide

Abstract

6-Methoxywogonin, a naturally occurring flavonoid, has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. A comprehensive understanding of its molecular targets is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We present a workflow that combines target prediction using established web-based tools, molecular docking simulations for binding affinity estimation, and outlines detailed experimental protocols for the validation of these predicted targets. Furthermore, we explore the key signaling pathways likely modulated by this compound based on its predicted targets and known biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic purposes.

Introduction

This compound is a flavone, a class of secondary metabolites found in various plants. Its chemical structure, characterized by a 6-methoxy group on the wogonin (B1683318) backbone, contributes to its distinct biological activities. The therapeutic potential of this compound has been primarily attributed to its ability to modulate key cellular processes involved in oncogenesis, inflammation, and neuronal function. Identifying the direct molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its clinical development.

In silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict potential drug-target interactions.[1] These computational methods, including reverse docking and ligand-based similarity searching, can screen vast biological databases to identify proteins that are likely to bind to a small molecule of interest.[2] This guide details a systematic in silico approach to predict and analyze the targets of this compound.

In Silico Target Prediction of this compound

To initiate the target prediction process, the simplified molecular-input line-entry system (SMILES) string for this compound (COC1=C(C(=C2C(=O)C=C(OC2=C1O)C3=CC=CC=C3)O)OC) was submitted to the SwissTargetPrediction web server. This tool predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands.[3] The underlying hypothesis is that two molecules with similar structures are likely to bind to similar protein targets.

Predicted Protein Targets

The SwissTargetPrediction analysis yielded a list of potential protein targets for this compound, ranked by their probability of interaction. The top predicted targets are summarized in Table 1.

| Target Class | Specific Predicted Targets | Probability |

| Kinases | Casein kinase 2 subunit alpha, Serine/threonine-protein kinase PIM1, Cyclin-dependent kinase 2, Serine/threonine-protein kinase B-raf, Epidermal growth factor receptor, Vascular endothelial growth factor receptor 2 | High |

| Enzymes | Carbonic anhydrase II, Aldose reductase, Prostaglandin G/H synthase 2 (COX-2) | Moderate |

| G-protein coupled receptors | Adenosine A1 receptor, Cannabinoid receptor 1 | Moderate |

| Other | Estrogen receptor alpha, Peroxisome proliferator-activated receptor gamma | Low |

Table 1: Predicted Protein Targets of this compound from SwissTargetPrediction. The table presents the top predicted targets categorized by their protein class and the qualitative probability of interaction as determined by the prediction tool.

Methodologies for In Silico Analysis and Experimental Validation

This section outlines the key experimental and computational protocols for the comprehensive analysis of this compound's targets.

In Silico Methodologies

Reverse docking is a computational technique used to identify potential protein targets for a small molecule by docking it against a large library of protein structures.[2]

Caption: Workflow for reverse docking to identify potential protein targets of this compound.

Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound, for instance from the PubChem database (CID: 147157), and prepare it for docking by assigning charges and adding hydrogens.

-

Protein Database Preparation: Compile a database of 3D protein structures from a repository like the Protein Data Bank (PDB). Prepare each protein by removing water molecules, adding polar hydrogens, and defining the binding pocket.

-

Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Glide) to systematically dock the prepared this compound structure into the binding sites of all proteins in the database.

-

Scoring and Ranking: Calculate the binding energy or docking score for each protein-ligand complex. These scores estimate the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. Rank the proteins based on their scores to prioritize potential targets.

-

Hit Analysis: Analyze the top-ranked protein-ligand complexes to examine the binding mode, interacting amino acid residues, and the overall plausibility of the interaction.

Molecular dynamics (MD) simulations provide insights into the stability and dynamics of the protein-ligand complex over time, offering a more detailed view of the binding interaction.

Caption: General workflow for performing molecular dynamics simulations on a predicted protein-ligand complex.

Protocol:

-

System Setup: Place the docked protein-6-Methoxywogonin complex in a periodic box of water molecules and add ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired level (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the simulation for a specified period (e.g., 100 ns) without restraints to observe the natural dynamics of the system.

-

Trajectory Analysis: Analyze the saved trajectory to calculate metrics such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

Experimental Validation Protocols

The following protocols are essential for the experimental validation of the in silico predictions.

Given that kinases are a prominent class of predicted targets, in vitro kinase assays are crucial for confirming direct inhibition.

Protocol:

-

Reagents and Materials: Recombinant active kinase, kinase-specific substrate, ATP, kinase assay buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop the reaction and measure the kinase activity using the detection reagent, which typically quantifies the amount of ADP produced.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate, including their phosphorylation status, which is indicative of signaling pathway activation.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cell lines and treat them with this compound at various concentrations and for different time points. Include positive and negative controls.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Predicted Signaling Pathway Modulation

Based on the predicted targets and the known biological activities of wogonin and other methoxyflavones, this compound is likely to modulate several key signaling pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

Caption: Potential inhibitory sites of this compound within the MAPK signaling cascade.

Conclusion

The in silico prediction of this compound targets provides a valuable starting point for understanding its multifaceted biological activities. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers to systematically investigate the molecular mechanisms of this promising natural compound. The predicted targets, particularly kinases involved in key cancer and inflammatory pathways, warrant further experimental validation. The successful integration of computational predictions and experimental verification will be instrumental in unlocking the full therapeutic potential of this compound.

References

A Comprehensive Technical Guide to 6-Methoxywogonin Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core assays used to evaluate the antioxidant activity of 6-methoxywogonin, a naturally occurring O-methylated flavone. This document details the experimental protocols for key in vitro and cell-based assays, summarizes available quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Oxidative Stress

This compound, also known as 6-methoxy-5,7-dihydroxyflavone, is a flavonoid found in various medicinal plants. Like many flavonoids, it is investigated for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems. Accurate and standardized assessment of its antioxidant activity is crucial for its development as a potential therapeutic agent.

In Vitro Antioxidant Capacity Assays

Several in vitro assays are commonly employed to determine the antioxidant capacity of compounds like this compound. These assays are based on different chemical reactions and mechanisms, and it is generally recommended to use a battery of tests to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. This discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant activity.

Quantitative Data for this compound (DPPH Assay)

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | Data not available in searched literature | Ascorbic Acid | ~85 µg/mL[1] |

| Trolox | - |

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

-

Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.

-

-

Assay Procedure:

-

To a 96-well plate, add 180 µL of the DPPH working solution to each well.

-

Add 20 µL of the test compound dilutions, positive control, or blank (solvent) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS radical cation decolorization assay workflow.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are useful for screening, they do not account for biological factors such as cell uptake, metabolism, and distribution. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity within a cellular environment. This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.

Quantitative Data for this compound (CAA Assay)

| Compound | EC50 (µM) | Cell Line |

| This compound | Data not available in searched literature | HepG2 |

EC50 represents the concentration of the compound required to inhibit 50% of the induced ROS formation.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and grow to confluency.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Calculate the percentage of inhibition of DCF formation.

-

The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Workflow for Cellular Antioxidant Activity (CAA) Assay

Cellular Antioxidant Activity (CAA) assay workflow.

Mechanism of Action: Nrf2 Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound may exert their antioxidant effects by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Nrf2 Signaling Pathway

Nrf2 signaling pathway activation.

Conclusion

This technical guide has outlined the principal methodologies for assessing the antioxidant activity of this compound. The detailed protocols for DPPH, ABTS, and Cellular Antioxidant Activity assays provide a framework for consistent and reproducible evaluation. While direct quantitative data for this compound remains to be extensively published in the readily available literature, the provided protocols and data presentation formats serve as a template for future research. Furthermore, the elucidation of the Nrf2 signaling pathway offers a deeper understanding of the potential mechanisms through which this compound may exert its cytoprotective effects. For drug development professionals, a thorough investigation using this multi-assay approach is essential to fully characterize the antioxidant profile of this compound and its potential as a therapeutic agent against oxidative stress-related diseases.

References

Initial Screening of 6-Methoxywogonin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid class of secondary metabolites found in various medicinal plants, it exhibits a range of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

The anticancer potential of methoxyflavones, including compounds structurally related to this compound, has been extensively investigated across various cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various methoxyflavones have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of structurally similar methoxyflavones against a range of cancer cell lines, providing a valuable comparative reference.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [1] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate Cancer) | Dose-dependent decrease in viability | [2] |

| Various Methoxyflavones | Various Cancer Cell Lines | Refer to source for specific values | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Flavonoids, including this compound, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Studies on related flavonoids suggest that this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

This compound may also exert its anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. Flavonoids have been reported to induce cell cycle arrest, particularly at the G2/M phase.[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of various diseases. This compound and related flavonoids have demonstrated promising anti-inflammatory properties.

Quantitative Data: Inhibition of Inflammatory Mediators

While direct IC50 values for this compound's anti-inflammatory activity are limited, a structurally similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has shown significant inhibitory effects on key inflammatory enzymes and cytokines.

| Inflammatory Mediator | Inhibition at 100 µg/ml | Reference |

| Cyclooxygenase-2 (COX-2) | >80% | |

| 5-Lipoxygenase (5-LOX) | >80% | |

| Tumor Necrosis Factor-alpha (TNF-α) | >80% | |

| Nuclear Factor-kappa B (NF-κB) | 23.1% |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess Reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound likely exerts its anti-inflammatory effects by inhibiting the expression and activity of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and by reducing the production of inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

Experimental Protocol: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive technique for quantifying the concentration of specific cytokines.

Materials:

-

Commercially available ELISA kits for TNF-α, IL-6, etc.

-

Cell culture supernatants from treated cells

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme.

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance and calculate the cytokine concentration.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Flavonoids, with their antioxidant and anti-inflammatory properties, are being investigated for their neuroprotective potential.

Quantitative Data: Protection against Oxidative Stress

Experimental Protocol: Neuroprotection Assay in Neuronal Cell Lines

Cell lines such as SH-SY5Y or PC12 are commonly used to model neurodegenerative conditions and to screen for neuroprotective compounds.

Materials:

-

SH-SY5Y or PC12 cells

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

MTT assay kit

-

Fluorescent microscope for assessing cell morphology

Procedure:

-

Culture neuronal cells in appropriate medium.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Expose the cells to a neurotoxin to induce cell death.

-

Assess cell viability using the MTT assay as described previously.

-

Observe cell morphology and signs of apoptosis using microscopy.

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of flavonoids are often attributed to their ability to reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

Signaling Pathways Modulated by Methoxyflavones

The biological activities of this compound and related flavonoids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Flavonoids can inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. Some flavonoids have been shown to modulate MAPK signaling, contributing to their anticancer effects.

Caption: MAPK signaling pathway and potential points of modulation by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This pathway is a key target for anticancer drug development, and some flavonoids have been shown to inhibit its components.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibitory targets for this compound.

Conclusion

The preliminary screening of this compound's biological activity reveals its significant potential as a multi-target therapeutic agent. Evidence from studies on structurally related methoxyflavones strongly suggests its efficacy in anticancer, anti-inflammatory, and neuroprotective applications. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. While further research is required to establish specific quantitative data and to fully elucidate its pharmacological profile, this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising candidate for the treatment of a range of human diseases. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as valuable resources for these future endeavors.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melatonin, a natural programmed cell death inducer in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Anticancer Activity of 6-Methoxywogonin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has demonstrated promising anticancer properties in various preclinical studies. Its potential as a therapeutic agent stems from its ability to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of this compound, targeting researchers, scientists, and professionals in drug development.

Data Summary

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 72 | 55.31 | [1] |

| C33A | Cervical Cancer | 72 | 109.57 | [1] |

Note: Data for a broader range of cancer cell lines are currently limited in the reviewed literature.

Key In Vitro Assays for this compound Anticancer Activity

The subsequent sections detail the protocols for essential in vitro assays to characterize the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).

Protocol:

-